molecular formula C18H17F3N2O6 B2772816 4,5-dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide CAS No. 1105230-06-5

4,5-dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide

Cat. No. B2772816
CAS RN: 1105230-06-5
M. Wt: 414.337
InChI Key: HFRKMUQWWKAKSV-UHFFFAOYSA-N
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Description

“4,5-dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide” is a chemical compound with the molecular formula C16H13F3N2O5 .

Scientific Research Applications

Antiferromagnetic Exchange Interaction

Research on compounds with similar structural features, such as 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), has demonstrated antiferromagnetic exchange interactions among spins in a triangular configuration. This work provides insights into the potential use of similar compounds in studying magnetic properties and interactions at the molecular level Junpei Fujita et al., 1996.

Molecular Electronic Devices

Another area of application is in the development of molecular electronic devices. For instance, a molecule containing a nitroamine redox center showed negative differential resistance and a significant on-off peak-to-valley ratio, indicating potential utility in electronic and optoelectronic devices Jia Chen et al., 1999.

Wound-Healing Potential

Derivatives with similar functionalities have been evaluated for their in vivo wound-healing activity, highlighting the possible use of such compounds in developing new therapeutic agents for wound management K. Vinaya et al., 2009.

Oxidative Metabolism Simulation

Electrochemistry coupled with high-resolution mass spectrometry has been utilized to simulate the reductive metabolism of nitro aromatic xenobiotics, suggesting a methodological application of similar compounds in studying environmental and biological deactivation processes U. Bussy et al., 2014.

properties

IUPAC Name

4,5-dimethoxy-2-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O6/c1-27-15-9-13(14(23(25)26)10-16(15)28-2)17(24)22-6-7-29-12-5-3-4-11(8-12)18(19,20)21/h3-5,8-10H,6-7H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRKMUQWWKAKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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